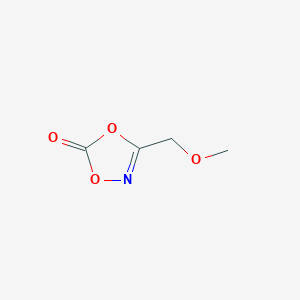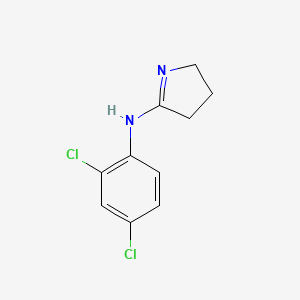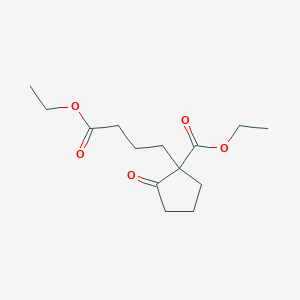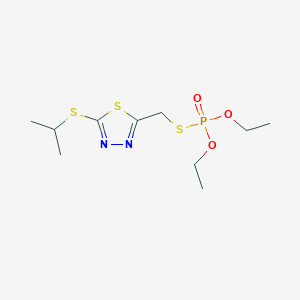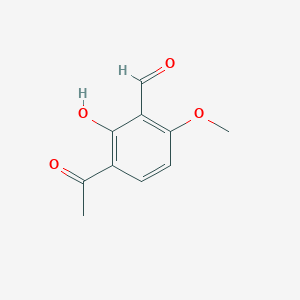
N~1~,N~2~-Didecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Didecylethane-1,2-diamine is an organic compound belonging to the class of diamines Diamines are characterized by the presence of two amine groups attached to an alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Didecylethane-1,2-diamine typically involves the reaction of ethylene diamine with decyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Didecylethane-1,2-diamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~2~-Didecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
N~1~,N~2~-Didecylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N1,N~2~-Didecylethane-1,2-diamine involves its interaction with various molecular targets. The long alkyl chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the amine groups can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
N,N’-Dimethylethylenediamine: Features shorter alkyl chains and different reactivity.
N,N-Diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of decyl groups.
N,N’-Dimesitylethane-1,2-diamine: Contains aromatic mesityl groups, leading to different chemical properties.
Uniqueness: N1,N~2~-Didecylethane-1,2-diamine is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where long-chain diamines are required, such as in the formulation of surfactants and emulsifiers.
Propriétés
Numéro CAS |
51949-52-1 |
|---|---|
Formule moléculaire |
C22H48N2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
N,N'-didecylethane-1,2-diamine |
InChI |
InChI=1S/C22H48N2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
Clé InChI |
LFWYBWSIDJJHPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCNCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


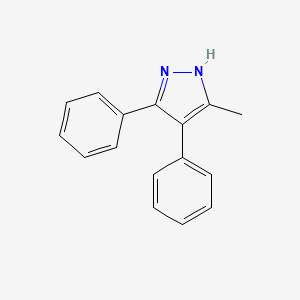
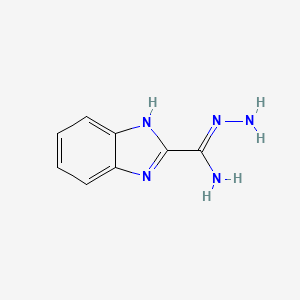
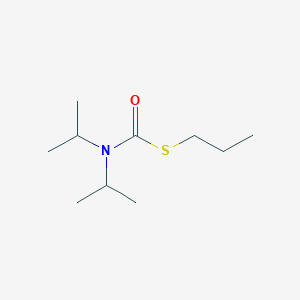
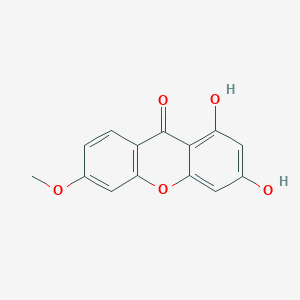
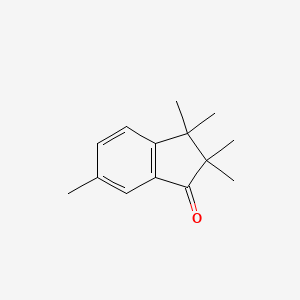
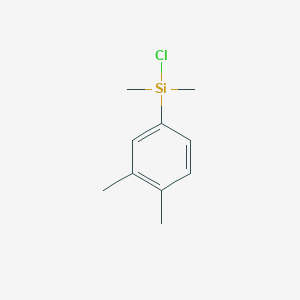

![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
